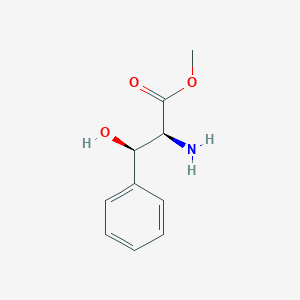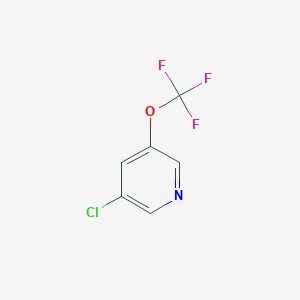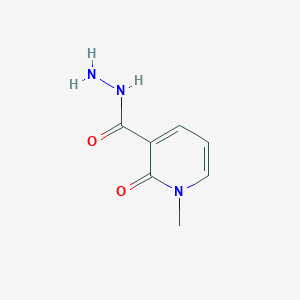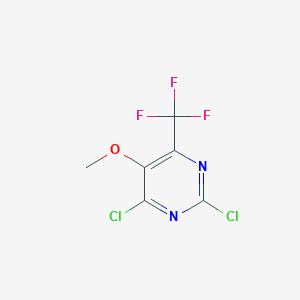
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dichloro-5-methoxypyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as N,N-dimethylaniline . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes chlorination, methoxylation, and trifluoromethylation steps, each optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases and other proteins by binding to their active sites, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Lacks the methoxy group but shares similar reactivity and applications.
4,6-Dichloro-5-methoxypyrimidine: Lacks the trifluoromethyl group but is used as a precursor in the synthesis of the target compound.
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar structure with different substitution pattern.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C6H3Cl2F3N2O |
|---|---|
Poids moléculaire |
247.00 g/mol |
Nom IUPAC |
2,4-dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-14-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3 |
Clé InChI |
MVOOUBQLDVSAIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)


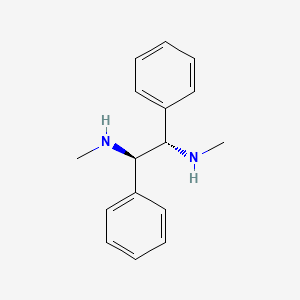
![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
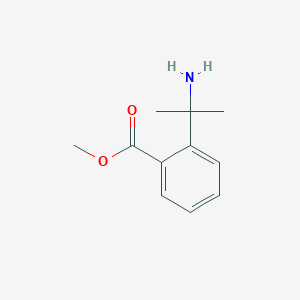
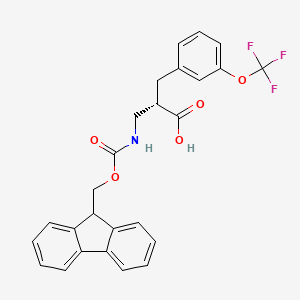
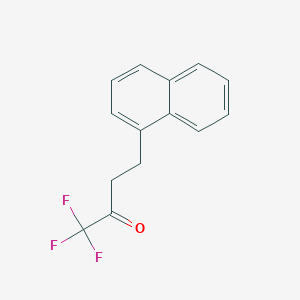
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
